N'-(4-Methylbenzylidene)benzenesulfonohydrazide
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Overview
Description
N’-(4-Methylbenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C14H14N2O2S and a molecular weight of 274.344 g/mol . This compound is part of the sulfonohydrazide family, characterized by the presence of a sulfonyl group attached to a hydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-(4-Methylbenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and benzenesulfonohydrazide . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N’-(4-Methylbenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-Methylbenzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-(4-Methylbenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and proteins critical for cell survival and proliferation.
Comparison with Similar Compounds
N’-(4-Methylbenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:
- N’-(4-Methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-Hydroxybenzylidene)benzenesulfonohydrazide
- N’-(4-Ethoxybenzylidene)benzenesulfonohydrazide These compounds share a similar sulfonohydrazide structure but differ in the substituents attached to the benzylidene group . The uniqueness of N’-(4-Methylbenzylidene)benzenesulfonohydrazide lies in its specific methyl substitution, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNFPAAQLQIDCN-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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